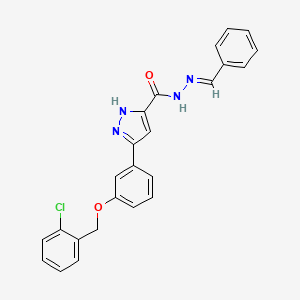
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine est un composé chimique de formule moléculaire C10H12FNSi. Il s'agit d'un dérivé de la pyridine, où un atome de fluor est attaché à la deuxième position et un groupe triméthylsilyl-éthynyl est attaché à la cinquième position du cycle pyridine.
Méthodes De Préparation
La synthèse de la 2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine implique généralement la réaction de la 2-fluoropyridine avec le triméthylsilylacétylène en présence d'un catalyseur au palladium. La réaction est réalisée sous atmosphère inerte, comme l'azote, pour éviter l'oxydation. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, suivi d'une purification pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
La 2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de fluor peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactions d'oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réactions de réduction : La réduction peut conduire à la formation de dérivés réduits. Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.
Applications de la recherche scientifique
La 2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de la 2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Le groupe triméthylsilyl-éthynyl peut participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires peuvent interagir avec des molécules biologiques, ce qui peut entraîner des effets biologiques. Les voies moléculaires exactes impliquées sont encore à l'étude .
Applications De Recherche Scientifique
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
La 2-Fluoro-5-((triméthylsilyl)éthynyl)pyridine peut être comparée à d'autres composés similaires, tels que :
2-Fluoro-4-((triméthylsilyl)éthynyl)pyridine : Structure similaire, mais avec le groupe triméthylsilyl-éthynyl à la quatrième position.
2-Fluoro-6-((triméthylsilyl)éthynyl)pyridine : Structure similaire, mais avec le groupe triméthylsilyl-éthynyl à la sixième position.
2-Fluoro-5-((triméthylsilyl)éthynyl)benzène : Structure similaire, mais avec un cycle benzénique au lieu d'un cycle pyridine.
Propriétés
Formule moléculaire |
C10H12FNSi |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
2-(6-fluoropyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
Clé InChI |
UZHWVJXVCDRPBW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CN=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12042639.png)
![N-[(4-Methoxyphenyl)methyl]-N-methylguanidine](/img/structure/B12042642.png)
![(1S,4S,5S)-5-(4-Methoxyphenyl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12042645.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B12042647.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12042651.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B12042666.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12042682.png)

![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12042692.png)
![4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12042693.png)


